molecular formula C7H6ClN3 B13677187 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13677187
M. Wt: 167.59 g/mol
InChI Key: SMSUKWCROFUMDK-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427447-40-2) is a high-purity chemical building block supplied for advanced research and development applications. This compound features the 1,2,4-triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Derivatives of this heterocyclic system have been widely investigated and recognized for their antifungal, insecticidal, antibacterial, and anticonvulsant effects, making them crucial in the process of developing new drugs . Furthermore, the triazolopyridine core is a key structural component in several approved therapeutics and is frequently employed in the discovery of novel receptor antagonists and enzyme inhibitors . The specific molecular architecture of this compound, which incorporates both a chlorine atom and a methyl group on the fused bicyclic system, makes it a versatile intermediate for further synthetic elaboration. It is particularly valuable in pharmaceutical research for constructing targeted libraries and in materials science, where nitrogen-containing heterocycles often serve as ligands for metal complexes or components in functional materials . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-2-6(8)11-4-9-10-7(11)3-5/h2-4H,1H3

InChI Key

SMSUKWCROFUMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyridine Precursor and Hydrazine Derivative

  • Starting from 2-chloropyridine, nucleophilic substitution with hydrazine hydrate (99%) yields 2-hydrazinopyridine.
  • This intermediate is then treated with chloroacetyl chloride to form an acyl hydrazide intermediate.
  • Subsequent cyclization with phosphorus oxychloride (POCl3) facilitates ring closure, yielding 3-chloromethyl-triazolo[4,3-a]pyridine (compound 4).

Formation of 5-Chloro-7-methyl-triazolo[4,3-a]pyridine

  • The chloromethyl derivative undergoes nucleophilic substitution with methylamine, producing methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine.
  • Protection and deprotection steps using Boc anhydride and HCl in dioxane give the hydrochloride salt of the amine derivative.
  • The key chlorination at the 5-position and methylation at the 7-position are typically achieved via selective electrophilic substitution reactions or by using appropriate chlorinating agents and methyl donors under controlled conditions.

Alternative Synthetic Approaches and Related Compounds

  • A related synthesis involves the substitution of a 4-chlorine function in 2,4-dichloro-6-methylpyrimidin-5-amine with nucleophiles, followed by ring closure to form triazolo fused systems. Although this is for pyrimidine derivatives, the methodology provides insight into nucleophilic substitutions and ring formation relevant to triazolo[4,3-a]pyridine systems.
  • The use of sodium nitrite, hydrazine hydrate, and carbon disulfide in pyridine under reflux conditions enables the formation of fused triazolo ring systems with chloro and methyl substituents in analogous compounds.

Reaction Conditions and Yields

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
Hydrazine substitution Hydrazine hydrate (99%), 2-chloropyridine 2-Hydrazinopyridine High Nucleophilic substitution
Acylation Chloroacetyl chloride Acyl hydrazide intermediate Good Precursor to triazolo ring formation
Cyclization POCl3, reflux 3-Chloromethyl-triazolo[4,3-a]pyridine Moderate Ring closure step
Nucleophilic substitution Methylamine, nucleophilic displacement Methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine Good Key substitution step
Protection/Deprotection Boc anhydride, HCl in dioxane Hydrochloride salt of amine derivative High Facilitates purification and further reactions

Analytical and Characterization Data

  • The intermediates and final compounds are typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • For example, 3-chloromethyl-triazolo[4,3-a]pyridine shows characteristic signals corresponding to the triazolo ring and chloromethyl group.
  • Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content consistent with the proposed structures.

Summary of Key Research Findings

  • The nucleophilic displacement of chloromethyl groups by methylamine is a reliable route to introduce amine functionality on the triazolo[4,3-a]pyridine core.
  • Cyclization using phosphorus oxychloride is effective for constructing the fused triazolo ring.
  • Protection/deprotection strategies improve the handling and purification of intermediates.
  • Chlorination at the 5-position and methylation at the 7-position require precise control of reaction conditions to ensure selectivity.
  • Related fused triazolo systems demonstrate similar synthetic strategies, suggesting the versatility of these methods for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data

  • Antifungal SAR : DFT calculations indicate that chloro and methyl groups synergistically enhance charge transfer and hydrogen-bonding interactions with fungal enzyme targets .
  • mGluR2 Modulation : Chloro-substituted derivatives show superior blood-brain barrier penetration compared to bromo analogs, despite slightly lower in vitro potency .

Biological Activity

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a chlorine atom at the 5-position and a methyl group at the 7-position of the triazole ring, this compound has a molecular formula of C7H6ClN3 and a molecular weight of approximately 167.60 g/mol. The unique structure of this compound allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.

Biological Mechanisms and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity through interactions with specific molecular targets within cells. These interactions are crucial for its therapeutic potential. The compound has been explored for its pharmacological properties, particularly in the context of neuropharmacology and oncology.

Neuropharmacological Activity

Studies have shown that derivatives of triazolo-pyridine compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in cognitive functions and neurodegenerative diseases. For example, related compounds have demonstrated activity at α7 nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease .

Antitumor Activity

The antitumor properties of this compound have been investigated in various studies. Compounds with similar structures have shown antiproliferative effects against multiple cancer cell lines. A notable study indicated that triazole derivatives could inhibit the growth of lung cancer and breast cancer cells, highlighting their potential as anticancer agents .

Table 1: In Vitro Activity of Related Compounds

Compound NameTarget ReceptorEC50 (µM)Max. Modulation (%)
This compoundα7 nAChRTBDTBD
5-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridineα7 nAChRTBDTBD
7-Methyl-[1,2,4]triazolo[3,4-b]pyridineGABA ARTBDTBD

Note: TBD indicates that specific values were not determined in the referenced studies.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step reactions that allow for further derivatization. Optimizations for industrial production may include continuous flow reactors to enhance yield and purity. The ability to modify this compound opens avenues for developing derivatives with altered biological activities and properties.

Q & A

Q. What are the established synthetic routes for 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of hydrazinyl precursors with chloro-substituted intermediates. For example, 5-exo-dig cyclization using chloroethynylphosphonates and hydrazinylpyridines has been reported for analogous triazolopyridines, achieving yields of 60-85% under optimized conditions (e.g., dichloromethane as solvent, 60°C, 12 hours) . Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Elevated temperatures (>80°C) may degrade sensitive intermediates.
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in ring closure.

Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reference
5-exo-dig Cyclization75-85DCM, 60°C, 12 h
Multi-component Reaction60-70EtOH, reflux, 24 h

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

  • NMR Spectroscopy :
    • ¹H NMR : Observe coupling constants (e.g., J = 8-10 Hz for aromatic protons) to confirm substituent positions .
    • ¹³C NMR : Identify quaternary carbons (e.g., C-Cl at ~140 ppm) and methyl groups (~20 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 168.04 (C₆H₄ClN₃) .
  • HPLC-PDA : Use a C18 column (ACN:H₂O gradient) to assess purity (>97%) and detect trace impurities .

Advanced Research Questions

Q. How does the chloro substituent influence electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloro group at position 5 acts as an electron-withdrawing moiety, directing electrophilic attacks to the pyridine ring’s electron-rich regions. However, its reactivity in nucleophilic substitution (e.g., with amines) is limited due to resonance stabilization with the triazole ring, as observed in similar compounds . Strategies to enhance reactivity include:

  • Microwave-assisted synthesis : Accelerates substitution kinetics under controlled temperatures .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .

Table 2: Substituent Effects on Reactivity

SubstituentPositionReactivity (Relative Rate)Reference
Cl5Low (1.0)
CH₃7Moderate (2.3)

Q. What strategies optimize regioselectivity in further functionalization of the triazolopyridine core?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Directed ortho-metalation : Use of directing groups (e.g., -OMe) to install substituents at specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., N-methylation) to prioritize functionalization at the chloro position .
  • Computational modeling : DFT calculations predict electrophilic susceptibility (e.g., Fukui indices) to guide synthetic design .

Q. How can researchers resolve discrepancies in reported biological activities of analogs with different substituents?

Methodological Answer: Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations or assay conditions. Mitigation strategies include:

  • Comparative SAR studies : Systematically test analogs (e.g., 5-Cl vs. 5-CF₃) under identical assay protocols .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine enhances kinase inhibition but reduces solubility) .
  • Crystallography : Resolve binding modes (e.g., protein-ligand co-crystal structures) to explain activity differences .

Table 3: Biological Activity of Structural Analogs

CompoundActivity (IC₅₀, μM)TargetReference
5-Cl-7-Me-Triazolopyridine0.45EGFR Kinase
5-CF₃-7-Et-Triazolopyridine1.20EGFR Kinase

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